

# An In-depth Technical Guide to 2-(4-tert-Butylphenyl)ethylamine

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## Compound of Interest

Compound Name: **2-(4-tert-Butylphenyl)ethylamine**

Cat. No.: **B1272192**

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## Introduction

**2-(4-tert-Butylphenyl)ethylamine**, a substituted phenethylamine derivative, is a compound of interest in medicinal chemistry and pharmacology due to its structural analogy to endogenous trace amines and psychoactive compounds. Its chemical structure, featuring a phenethylamine backbone with a bulky tert-butyl group on the phenyl ring, suggests potential interactions with various biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, potential biological activities, and analytical methodologies.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **2-(4-tert-Butylphenyl)ethylamine** are summarized in the table below. These properties are crucial for its handling, formulation, and analytical characterization.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>19</sub> N
Molecular Weight	177.29 g/mol <a href="#">[1]</a>
CAS Number	91552-82-8 <a href="#">[1]</a>
IUPAC Name	2-(4-tert-butylphenyl)ethanamine <a href="#">[1]</a>
Synonyms	4-tert-Butylphenethylamine, Benzeneethanamine, 4-(1,1-dimethylethyl)-
Appearance	Colorless liquid (presumed)
Density	Approximately 0.9 g/cm <sup>3</sup>
Boiling Point	Not definitively established
Flash Point	Approximately 115.7 °C
SMILES	CC(C)(C)c1ccc(CCN)cc1 <a href="#">[1]</a>
InChIKey	WKCZSFragKIIKN-UHFFFAOYSA-N <a href="#">[1]</a>

## Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **2-(4-tert-Butylphenyl)ethylamine**. While specific spectra for this compound are not readily available in public databases, its structural features suggest characteristic spectral data.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group, aromatic protons on the benzene ring, and two methylene groups of the ethylamine side chain, along with a signal for the amine protons.
  - <sup>13</sup>C NMR: Would show distinct signals for the quaternary and methyl carbons of the tert-butyl group, the aromatic carbons (with symmetry affecting the number of signals), and the two aliphatic carbons of the ethylamine moiety.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine (around  $3300\text{-}3500\text{ cm}^{-1}$ ), C-H stretching of the aromatic and aliphatic groups (around  $2850\text{-}3100\text{ cm}^{-1}$ ), and C-N stretching (around  $1020\text{-}1220\text{ cm}^{-1}$ )[2]. Aromatic ring vibrations would also be present in the fingerprint region. PubChem confirms the availability of an FTIR spectrum for this compound[1].
- Mass Spectrometry (MS): Mass spectral analysis, likely through Gas Chromatography-Mass Spectrometry (GC-MS), would show a molecular ion peak corresponding to its molecular weight (177.29 g/mol). Fragmentation patterns would be consistent with the loss of the ethylamine side chain or cleavage at the benzylic position. PubChem indicates the availability of GC-MS data[1].

## Synthesis Protocol

A plausible synthetic route for **2-(4-tert-Butylphenyl)ethylamine** involves the Friedel-Crafts alkylation of a suitable phenethylamine precursor. The following is a generalized experimental protocol.

Reaction: Friedel-Crafts Alkylation

Reactants:

- 2-Phenylethylamine
- tert-Butyl chloride or tert-Butanol
- Lewis acid catalyst (e.g.,  $\text{AlCl}_3$ ,  $\text{FeCl}_3$ ) or a strong protic acid (e.g.,  $\text{H}_2\text{SO}_4$ )
- Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

Procedure:

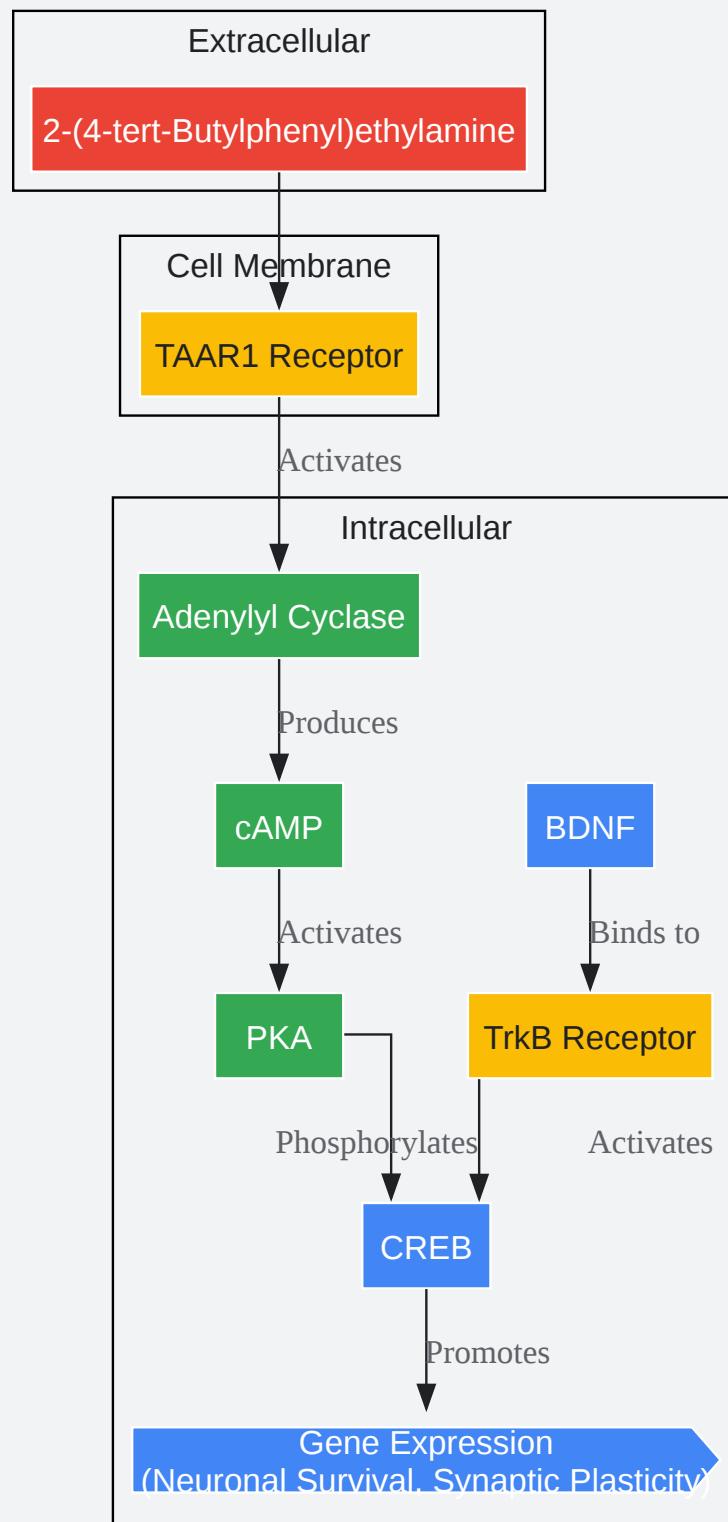
- The chosen phenethylamine precursor is dissolved in the anhydrous solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
- The Lewis acid catalyst is added portion-wise to the solution while maintaining a low temperature (e.g., 0-5 °C) to control the reaction rate.

- tert-Butyl chloride or tert-butanol is then added dropwise to the reaction mixture.
- The reaction is allowed to proceed at a controlled temperature for a specified duration, with progress monitored by a suitable technique like Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched by the slow addition of water or a dilute acid solution.
- The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO<sub>4</sub>), and the solvent is removed under reduced pressure.
- The resulting crude product is then purified using a suitable method, such as column chromatography or distillation, to yield pure **2-(4-tert-Butylphenyl)ethylamine**.

## Potential Biological Activity and Signaling Pathways

While specific biological data for **2-(4-tert-Butylphenyl)ethylamine** is limited, its structural similarity to phenethylamine (PEA) suggests it may act as a neuromodulator. PEA is known to interact with the trace amine-associated receptor 1 (TAAR1) and modulate monoaminergic systems<sup>[3]</sup>. A potential signaling pathway for **2-(4-tert-Butylphenyl)ethylamine**, extrapolated from the known actions of PEA, is the BDNF/TrkB/CREB pathway, which is implicated in neuronal plasticity and antidepressant effects<sup>[4][5]</sup>.

## Potential Signaling Pathway of 2-(4-tert-Butylphenyl)ethylamine

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Potential TAAR1 and BDNF/TrkB/CREB signaling cascade.

# Analytical Methodology: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the quantification and purity analysis of **2-(4-tert-Butylphenyl)ethylamine**. Below is a detailed experimental protocol.

**Objective:** To develop an HPLC method for the analysis of **2-(4-tert-Butylphenyl)ethylamine**.

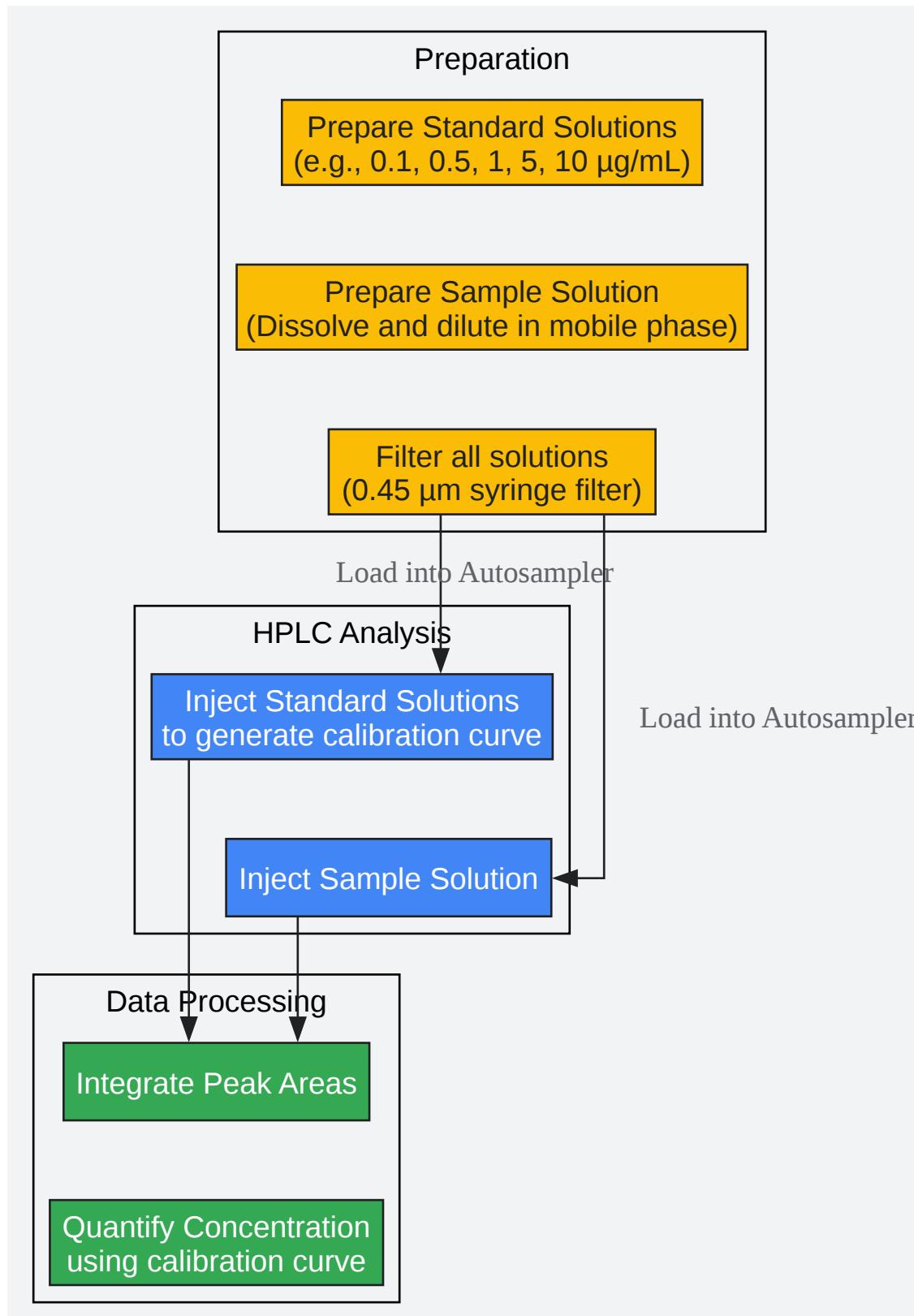
## Materials and Equipment:

- HPLC system with a UV detector
- Reversed-phase C18 column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or other suitable buffer components
- **2-(4-tert-Butylphenyl)ethylamine** standard
- Volumetric flasks, pipettes, and syringes
- Syringe filters (0.45 µm)

## Chromatographic Conditions:

- Column: C18, 4.6 x 150 mm, 5 µm particle size
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 210 nm[6]
- Injection Volume: 10 µL
- Column Temperature: 25 °C[6]

## Experimental Workflow:

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Workflow for HPLC analysis of **2-(4-tert-Butylphenyl)ethylamine**.

## Safety and Handling

Appropriate safety precautions must be observed when handling **2-(4-tert-Butylphenyl)ethylamine**.

- Hazard Identification: This compound may be harmful if swallowed or inhaled and can cause skin and eye irritation[1].
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

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